3-Amino-1,4-dimethylimidazol-2-one

Description

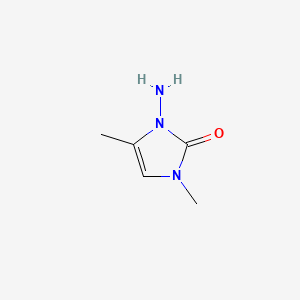

3-Amino-1,4-dimethylimidazol-2-one is a substituted imidazolone derivative characterized by an imidazol-2-one core with amino (-NH₂) and methyl (-CH₃) substituents at positions 3, 1, and 4, respectively.

Properties

Molecular Formula |

C5H9N3O |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

3-amino-1,4-dimethylimidazol-2-one |

InChI |

InChI=1S/C5H9N3O/c1-4-3-7(2)5(9)8(4)6/h3H,6H2,1-2H3 |

InChI Key |

HDTKWZPZNKPKAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)N1N)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthetic routes typically start from substituted imidazole or imidazolium salts, followed by functional group transformations to yield the target compound. A common approach involves:

- Alkylation of imidazole derivatives to introduce methyl groups at the 1 and 4 positions.

- Amination or introduction of the amino group at the 3-position.

- Formation of the 2-one (carbonyl) functionality through oxidation or cyclization.

Alkylation of Imidazole Precursors

According to research on related compounds such as 1,3-dialkylimidazolium salts, alkylation of imidazole nitrogen atoms is efficiently carried out using alkyl halides (e.g., methyl iodide) under controlled conditions. For example, the synthesis of 1,3-dimethylimidazolium salts involves reaction of imidazole with methyl iodide in a suitable solvent, followed by purification.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Imidazole + Methyl iodide | Room temperature, solvent | Formation of 1,3-dimethylimidazolium iodide |

| 2 | Sodium borohydride (for related borane derivatives) | Mild heating, 1 day | Reduction to imidazol-2-ylidene borane (analogous step in related syntheses) |

Note: While the borane formation is specific to that study, the alkylation step is directly relevant to introducing methyl groups.

Introduction of the Amino Group and Formation of the Imidazol-2-one Ring

The amino group at position 3 and the carbonyl functionality at position 2 can be introduced via cyclization reactions involving appropriate precursors such as aminoguanidine derivatives or urea analogs. For example, the synthesis of 3-amino-1,2,4-triazoles involves cyclization of aminoguanidine formate intermediates under controlled temperature and pH. Although this is a different heterocycle, the methodology of cyclization under controlled conditions is instructive.

Cyclization and Purification

Cyclization is typically achieved by heating the intermediate salts or formates at elevated temperatures (110–200 °C) to induce ring closure and formation of the imidazol-2-one core. Purification involves filtration, washing to reduce impurities (e.g., dicyandiamide content), and recrystallization to obtain the pure compound.

Detailed Process Parameters and Analysis

The following table summarizes key parameters from analogous synthesis routes relevant to this compound preparation:

Research Findings and Yield Optimization

Yield Improvement: Simultaneous addition of hydrazine hydrate and formic acid to cyanamide at low temperature (0–10 °C) with pH control significantly improves purity and yield of aminoguanidine intermediates, which are precursors in related heterocycle syntheses.

Purity Enhancement: Washing solids with appropriate media reduces dicyandiamide impurities to below 0.25% by weight, critical for downstream cyclization quality.

Scalability: The alkylation and subsequent reactions have been demonstrated on scales up to 100 mmol with moderate to good yields (23–53%) for related imidazole derivatives, indicating potential for scale-up.

Summary Table of Preparation Steps for this compound (Inferred from Related Methods)

| Step No. | Description | Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Alkylation of imidazole | Imidazole + methyl iodide, RT, solvent | 1,4-Dimethylimidazolium salt |

| 2 | Formation of aminoguanidine salt | Hydrazine hydrate + cyanamide + formic acid, 0–10 °C, pH 6.3–6.5 | Aminoguanidine formate intermediate |

| 3 | Cyclization | Heating at 110–200 °C, pH 7.5–7.7 | Formation of imidazol-2-one ring |

| 4 | Purification | Filtration, washing, recrystallization | Pure this compound |

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1,4-dimethylimidazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the amino group, leading to the formation of secondary or tertiary amines.

Substitution: The amino and methyl groups on the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

3-Amino-1,4-dimethylimidazol-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 3-Amino-1,4-dimethylimidazol-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit certain enzymes makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with two structurally related heterocycles: 3-Amino-1,2,4-Triazole (a triazole derivative) and 2-amino-1,5-dihydro-4H-imidazol-4-one (an imidazolone isomer).

Table 1: Structural and Functional Comparison

Hypothesized Impact of Substituents

- Methyl Groups (1,4-CH₃): In this compound, methyl groups likely enhance lipophilicity and metabolic stability compared to unsubstituted imidazolones or triazoles. This could reduce reactivity with metal ions, contrasting with 3-Amino-1,2,4-Triazole’s metal-binding behavior .

- Amino Group Position: The 3-NH₂ substituent in the target compound vs. 2-NH₂ in 2-amino-1,5-dihydro-4H-imidazol-4-one may alter electronic distribution, affecting acidity and interaction with biological targets.

Research Findings and Implications

- Triazole vs. Imidazolone Cores: The triazole ring in 3-Amino-1,2,4-Triazole confers distinct carcinogenic properties absent in imidazolones, highlighting the role of heterocyclic core structure in toxicity .

Q & A

Q. What are the optimal synthetic routes for 3-Amino-1,4-dimethylimidazol-2-one, and how can purity be maximized?

The synthesis typically involves cyclization reactions under controlled conditions. For example, refluxing precursors like substituted hydrazides in polar aprotic solvents (e.g., DMSO) for 18 hours, followed by reduced-pressure distillation and crystallization in water-ethanol mixtures, yields the compound with ~65% purity. Critical parameters include solvent choice, reaction time, and post-synthesis purification (e.g., recrystallization). Monitoring reaction progress via TLC and optimizing stoichiometry of reactants can improve yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation relies on multi-technique approaches:

- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bends).

- ¹H/¹³C NMR resolves methyl and imidazolone ring protons (e.g., dimethyl groups at δ 2.8–3.2 ppm).

- Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 154.1). Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. How is the biological activity of this compound screened in preliminary assays?

Standard protocols include:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.

- Cytotoxicity screening in cell lines (e.g., MTT assay) to assess IC₅₀ values.

- Microbial growth inhibition tests (e.g., MIC determination against Gram-positive/negative bacteria). Dose-response curves and positive controls (e.g., known inhibitors) are critical for reliability .

Advanced Research Questions

Q. What computational and experimental methods resolve the structural dynamics of this compound?

- X-ray crystallography provides precise bond lengths and angles (e.g., imidazolone ring planarity, C-N bond distances ~1.32 Å).

- DFT calculations (B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps, charge distribution) and tautomeric equilibria.

- Dynamic NMR tracks conformational changes in solution (e.g., ring puckering at varying temperatures) .

Q. How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies employ:

- Isotopic labeling (e.g., ¹⁵N) to trace amino group participation in nucleophilic attacks.

- Kinetic profiling (e.g., Eyring plots) to identify rate-determining steps in Schiff base formation or cycloadditions.

- Intermediate trapping (e.g., using low-temperature NMR) to isolate transient species .

Q. How should researchers address contradictions in biological activity data across studies?

- Meta-analysis of dose-response curves and assay conditions (e.g., pH, solvent effects) identifies confounding variables.

- Principal Component Analysis (PCA) reduces dimensionality in high-throughput datasets to isolate biological vs. technical variability.

- Reproducibility frameworks (e.g., independent replication in multiple cell lines) validate findings .

Methodological Notes

- Synthesis Optimization : Solvent polarity (DMSO vs. DMF) significantly impacts reaction kinetics and byproduct formation .

- Data Validation : Cross-laboratory calibration of instruments (e.g., NMR chemical shift referencing) minimizes analytical discrepancies .

- Ethical Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.